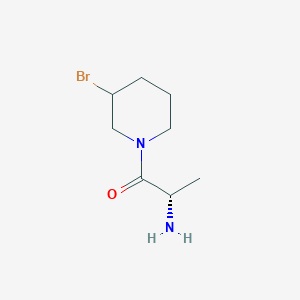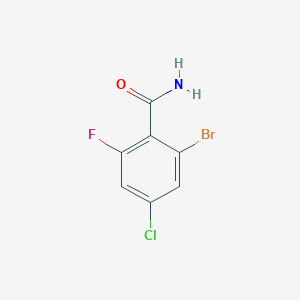
2-Bromo-4-chloro-6-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-chloro-6-fluorobenzamide is an aromatic amide compound with the molecular formula C7H4BrClFNO. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an amide functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-6-fluorobenzamide typically involves the halogenation of benzamide derivatives. One common method is the bromination of 4-chloro-6-fluorobenzamide using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or aluminium tribromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of automated systems and continuous monitoring ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-6-fluorobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The amide group can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like ethanol or water.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution: Formation of substituted benzamides with different functional groups.
Oxidation: Formation of 2-Bromo-4-chloro-6-fluorobenzoic acid.
Reduction: Formation of 2-Bromo-4-chloro-6-fluoroaniline.
Scientific Research Applications
2-Bromo-4-chloro-6-fluorobenzamide is used in various scientific research fields, including:
Chemistry: As a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: In the development of biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Potential use in drug discovery and development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-6-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by forming stable complexes with the active site or by interfering with substrate binding .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-chlorobenzamide
- 2-Bromo-6-fluorobenzamide
- 4-Chloro-6-fluorobenzamide
Uniqueness
2-Bromo-4-chloro-6-fluorobenzamide is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct electronic and steric properties. This makes it a valuable compound in various synthetic and research applications, offering versatility in chemical modifications and interactions .
Properties
Molecular Formula |
C7H4BrClFNO |
|---|---|
Molecular Weight |
252.47 g/mol |
IUPAC Name |
2-bromo-4-chloro-6-fluorobenzamide |
InChI |
InChI=1S/C7H4BrClFNO/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,(H2,11,12) |
InChI Key |
KEYZTGQWQWXZHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(=O)N)Br)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-4-ol](/img/structure/B11755623.png)

![(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile](/img/structure/B11755636.png)
![3'-Bromo-2,2'-dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B11755646.png)
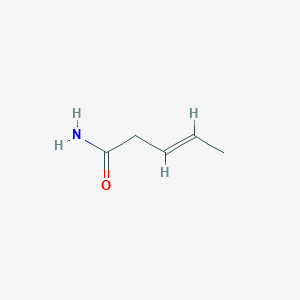
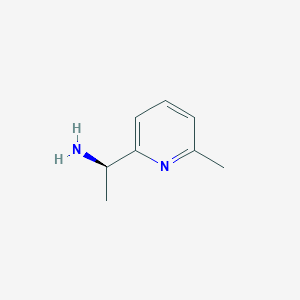
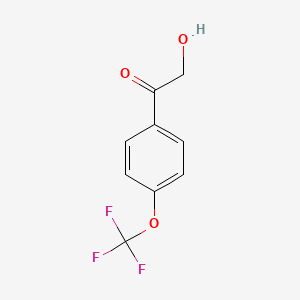

![4H,5H,6H-cyclopenta[c]thiophene-1-carboxylic acid](/img/structure/B11755665.png)
![4-Chloro-2-isopropyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one](/img/structure/B11755669.png)
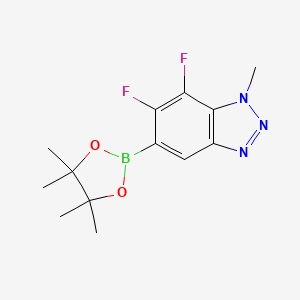

![{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755683.png)
